Cas no 2253867-74-0 (tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate)

tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2253867-74-0
- tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate
- EN300-27737098
- Carbamic acid, N-(6-bromo-1H-indol-3-yl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-15-10-6-8(14)4-5-9(10)11/h4-7,15H,1-3H3,(H,16,17)
- InChI Key: NCEPYBHPQFNQFS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC=C2NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 310.03169g/mol
- Monoisotopic Mass: 310.03169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 54.1Ų
Experimental Properties
- Density: 1.502±0.06 g/cm3(Predicted)
- Boiling Point: 398.0±22.0 °C(Predicted)
- pka: 14.14±0.43(Predicted)
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27737098-0.05g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 0.05g |
$719.0 | 2023-09-10 | ||
Enamine | EN300-27737098-0.5g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 0.5g |
$823.0 | 2023-09-10 | ||
Enamine | EN300-27737098-5g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 5g |
$2485.0 | 2023-09-10 | ||
Enamine | EN300-27737098-0.25g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 0.25g |
$789.0 | 2023-09-10 | ||
Enamine | EN300-27737098-2.5g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 2.5g |
$1680.0 | 2023-09-10 | ||
Enamine | EN300-27737098-10g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 10g |
$3683.0 | 2023-09-10 | ||
Enamine | EN300-27737098-1g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 1g |
$857.0 | 2023-09-10 | ||
Enamine | EN300-27737098-0.1g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 0.1g |
$755.0 | 2023-09-10 | ||
Enamine | EN300-27737098-5.0g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 5g |
$2485.0 | 2023-05-25 | ||
Enamine | EN300-27737098-1.0g |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate |
2253867-74-0 | 1g |
$857.0 | 2023-05-25 |
tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate Related Literature
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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3. Book reviews
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
Additional information on tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate
Research Brief on tert-Butyl N-(6-bromo-1H-indol-3-yl)carbamate (CAS: 2253867-74-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate (CAS: 2253867-74-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile role as a synthetic intermediate and potential therapeutic scaffold. This research brief consolidates the latest findings on its synthesis, biological activity, and applications in drug discovery, with a focus on peer-reviewed studies published within the last three years.
Recent synthetic methodologies highlight the efficiency of tert-butyl N-(6-bromo-1H-indol-3-yl)carbamate as a precursor for indole-based pharmacophores. A 2023 study in Journal of Medicinal Chemistry demonstrated its use in Pd-catalyzed cross-coupling reactions to generate diversified indole derivatives, achieving yields exceeding 85% under optimized conditions (DOI: 10.1021/acs.jmedchem.3c00512). The bromo-substitution at the 6-position facilitates further functionalization, making it critical for structure-activity relationship (SAR) studies in oncology targets.
In pharmacological contexts, derivatives of this compound have shown promising kinase inhibitory activity. For instance, a 2022 Bioorganic & Medicinal Chemistry Letters report identified its carbamate-protected indole core as a key motif in selective JAK2 inhibitors (IC50 = 12 nM), with the tert-butyl group enhancing metabolic stability (DOI: 10.1016/j.bmcl.2022.128735). Molecular docking simulations revealed hydrophobic interactions with the kinase's ATP-binding pocket, suggesting potential for hematologic malignancy therapeutics.
Notably, the CAS 2253867-74-0 compound has also emerged in PROTAC (Proteolysis Targeting Chimera) development. A 2023 Nature Chemical Biology publication utilized its 6-bromoindole moiety to conjugate with E3 ligase ligands, creating degraders of aberrant tau proteins in neurodegenerative models (DOI: 10.1038/s41589-023-01351-0). The tert-butyl carbamate protection was crucial for maintaining solubility during cellular assays.
Challenges in scaling up production have been addressed through continuous flow chemistry approaches. A 2024 Organic Process Research & Development paper detailed a telescoped synthesis starting from 6-bromoindole, achieving 92% purity at kilogram scale with residence times under 5 minutes (DOI: 10.1021/acs.oprd.4c00022). This advancement supports its growing demand in industrial drug development pipelines.
Future research directions emphasize the compound's utility in fragment-based drug discovery (FBDD) and its potential as a PET tracer precursor when labeled with bromine-76. Collaborative efforts between academia and industry (e.g., NIH Grant R01GM139045) are currently exploring these applications, with preliminary results expected in late 2024.
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